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Compound of Interest

Methyl 6-bromoquinoline-3-
Compound Name:
carboxylate

Cat. No.: B577850

A Comprehensive Guide to the Biological Activity of Methyl 6-bromoquinoline-3-carboxylate
Analogs

For researchers and drug development professionals, the quinoline scaffold represents a
privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of
pharmacological activities. This guide provides a comparative overview of the biological
activities of analogs of Methyl 6-bromoquinoline-3-carboxylate, focusing on their anticancer,
antimicrobial, and anti-inflammatory properties. The information presented is based on a
compilation of experimental data from various studies on structurally related quinoline
derivatives.

Anticancer Activity

Analogs of Methyl 6-bromoquinoline-3-carboxylate have demonstrated significant potential
as anticancer agents. The primary mechanisms of action appear to involve the induction of
apoptosis and the inhibition of tubulin polymerization.

Comparative Efficacy of Quinoline-3-carboxylate
Analogs

The following table summarizes the in vitro anticancer activity of various quinoline-3-
carboxylate analogs against different cancer cell lines. The data is presented as IC50 values
(the concentration required to inhibit the growth of 50% of cells).
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Compound ID Modification Cell Line IC50 (pM) Reference

2-styrylquinoline-
Analog 1 (4m) 3-carboxylate K562 (Leukemia) 0.28 [11[2]

derivative

2-styrylquinoline-
Analog 2 (4k) 3-carboxylate K562 (Leukemia) 0.28 [1][2]

derivative

2-styrylquinoline-
MCF-7 (Breast
Analog 3 (4m) 3-carboxylate 0.33 [1][2]
o Cancer)
derivative

2-styrylquinoline-
i MCF-7 (Breast

Analog 4 (4n) 3-carboxylate 0.33 [1]2]
o Cancer)
derivative
Novel quinoline Breast Cancer
CTRI-17 o 0.1-0.3 [3]
derivative Cells
Novel quinoline Breast Cancer
CTRI-20 o 0.1-0.3 [3]
derivative Cells
6-butyl-12-
formyl-5,6-hydro-
3,9-
) . Tubulin
(+)-6¢ dihydroxyindolo[ o 3.1 [4]
Polymerization
2,1-
alpha]isoquinolin
e
Novel quinoline Tubulin
Compound 4c¢ o o 17 [5]
derivative Polymerization

Mechanism of Action: Apoptosis Induction

Several quinoline derivatives exert their anticancer effects by inducing programmed cell death,
or apoptosis. This is often mediated through the intrinsic apoptosis pathway.
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Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylate analogs.
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Mechanism of Action: Tubulin Polymerization Inhibition

Certain quinoline analogs have been shown to inhibit the polymerization of tubulin, a critical
process for cell division. This disruption of the cytoskeleton leads to cell cycle arrest and

ultimately, cell death.
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Caption: Inhibition of tubulin polymerization by quinoline analogs.
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Antimicrobial Activity

Derivatives of Methyl 6-bromoquinoline-3-carboxylate also exhibit promising antimicrobial

activity against a range of bacterial and fungal pathogens.

Comparative Efficacy of Quinoline Analogs

The following table summarizes the in vitro antimicrobial activity of various quinoline analogs,

presented as Minimum Inhibitory Concentration (MIC) in pg/mL.

Compound ID

Modification

Microorganism

MIC (pg/mL)

Reference

Amifloxacin (16)

1-methylamino,
7-(4-methyl-1-
piperazinyl)

Escherichia coli

0.25

[6]

Analog (21)

1-methylamino,

7-(1-piperazinyl)

Escherichia coli

Not Specified

[6]

Compound 9g

a-
aminophosphona
te with

coumarylthiazole

Staphylococcus

aureus

0.25

[7]

Compound 9h

a-
aminophosphona
te with

coumarylthiazole

Staphylococcus

aureus

0.25

[7]

Compound 10k

q_
aminophosphona
te with

coumarylthiazole

Candida albicans

0.25

[7]

Compound 10l

a-
aminophosphona
te with

coumarylthiazole

Candida albicans

0.25

[7]
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Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are also under investigation, with
some analogs showing potential to modulate key inflammatory pathways. A proposed
mechanism involves the inhibition of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of
activated B cells) signaling pathway, a critical regulator of the inflammatory response.

Experimental Workflow for Anti-inflammatory Screening
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Caption: Experimental workflow for assessing anti-inflammatory activity.
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Experimental Protocols
Anticancer Activity Assays

e MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active
metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a
purple formazan product. The amount of formazan is proportional to the number of living
cells.

o SRB Assay (Sulphorhodamine B): This assay is based on the ability of the SRB dye to bind
to protein components of cells. The amount of bound dye is proportional to the cell mass and
is used to determine cytotoxicity.

Antimicrobial Activity Assay

e Broth Micro-dilution Method: This method is used to determine the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are
prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a
standardized suspension of the test microorganism. The MIC is the lowest concentration of
the compound that inhibits visible growth of the microorganism after a defined incubation
period.

Conclusion

The analogs of Methyl 6-bromoquinoline-3-carboxylate represent a versatile chemical
scaffold with significant potential in the development of new therapeutic agents. The presented
data highlights their promising anticancer, antimicrobial, and anti-inflammatory activities.
Structure-activity relationship studies, as indicated in the referenced literature, are crucial for
optimizing the potency and selectivity of these compounds. Further research focusing on the
specific mechanisms of action and in vivo efficacy is warranted to translate these findings into
clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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